2-(2,5-Dibromobenzenesulfonyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

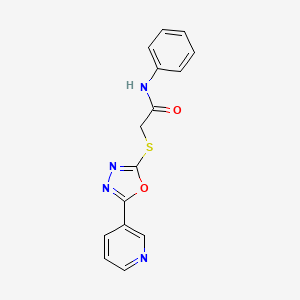

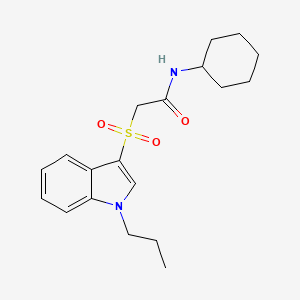

2-(2,5-Dibromobenzenesulfonyl)acetonitrile is a chemical compound with the CAS Number: 568553-71-9 . It has a molecular weight of 339.01 and its molecular formula is C8H5Br2NO2S . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 2-(2,5-Dibromobenzenesulfonyl)acetonitrile is 1S/C8H5Br2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

2-(2,5-Dibromobenzenesulfonyl)acetonitrile is a powder . The storage temperature is room temperature . Unfortunately, the boiling point is not specified .Wissenschaftliche Forschungsanwendungen

Electrochemical Studies

2-(2,5-Dibromobenzenesulfonyl)acetonitrile and its analogs have been studied in the context of electrochemical reactions. For instance, the electrochemical reduction of 2-nitrobromobenzene in acetonitrile has been explored, shedding light on reaction mechanisms and kinetics in electrochemistry (Barnes et al., 2011).

Organic Synthesis

This compound is also relevant in organic synthesis. For example, 2-nitrobenzenesulfonyl chloride, a related compound, has been utilized in the oxidation of benzylic methylene compounds to ketones, demonstrating its utility in synthesizing complex organic molecules (Kim et al., 1989).

Polymerization Processes

In the field of polymer science, compounds like 2-(2,5-Dibromobenzenesulfonyl)acetonitrile have been investigated for their role in the synthesis of polymeric materials. The use of acetonitrile as a solvent in the precipitation polymerization of crosslinked poly(divinylbenzene) microspheres is one such example (Yang Wantai, 2007).

Bond Dissociation Studies

The determination of bond dissociation energies in acetonitrile solutions, including studies on N-methyl-N-nitrosobenzenesulfonamides, provides insights into the stability and reactivity of these types of compounds (Zhu et al., 2005).

Conducting Polymers

Research has also been conducted on the electrochemical copolymerization of aniline and anilinesulfonic acids in acetonitrile, leading to the development of new conducting polymers with potential applications in various fields (Şahin et al., 2002).

Analytical Chemistry

Analytical methods for compounds like 2-nitrobenzenesulfonyl chloride have been developed using acetonitrile as a solvent, highlighting the importance of these compounds in analytical and diagnostic applications (Li Zhong-sheng, 2008).

Free Radical Studies

Free radicals generated from compounds like nitrobenzene in acetonitrile have been studied using electron spin resonance spectroscopy, providing insights into radical chemistry (Geske & Maki, 1960).

Ion Formation Studies

Studies on ion formation, as observed in the case of benzenesulfonate salts in acetonitrile, contribute to a better understanding of ion interactions in different solvents (Hojo et al., 1994).

Electroreduction Mechanisms

Research on the electroreduction mechanism of cyanobenzenes in acetonitrile helps elucidate the complex chemical reactions that these compounds undergo (Sertel et al., 1986).

Electrochemical Oxidation

Studies on electrochemical oxidation, like that of 4-chloroaniline in acetonitrile, open up pathways for synthesizing new compounds and understanding reaction dynamics (Mohamadighader et al., 2020).

Safety and Hazards

The safety information for 2-(2,5-Dibromobenzenesulfonyl)acetonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-(2,5-dibromophenyl)sulfonylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSWBTAIYOYELD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)CC#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dibromobenzenesulfonyl)acetonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(5,6-Dichloropyridin-3-yl)sulfonyl]pyrrolidin-2-yl}cyclohexan-1-one](/img/structure/B2406021.png)

![N-(3-ethylphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406022.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406027.png)

![(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane](/img/structure/B2406030.png)